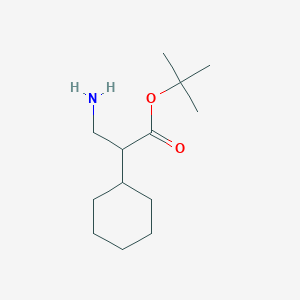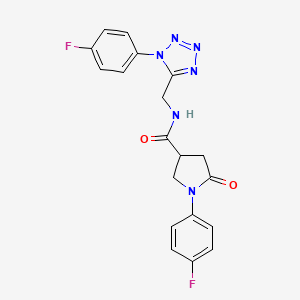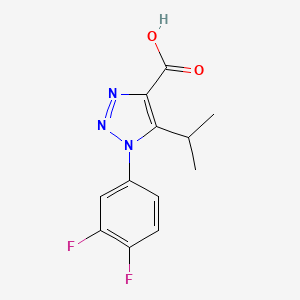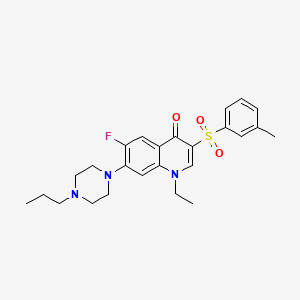
Tert-butyl 3-amino-2-cyclohexylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-amino-2-cyclohexylpropanoate is a chemical compound that has been widely used in scientific research. This compound is also known as tert-butyl 3-(aminocyclohexyl)-2-propanoate and has the molecular formula C12H23NO2. The compound is a white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of tert-butyl 3-amino-2-cyclohexylpropanoate is not well understood. However, it is believed that the compound acts by inhibiting the activity of specific enzymes, such as protein tyrosine phosphatases and serine/threonine protein kinases.
Biochemical and Physiological Effects:
Tert-butyl 3-amino-2-cyclohexylpropanoate has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. The compound has also been shown to inhibit the activity of specific enzymes that are involved in inflammatory processes, suggesting that the compound may have potential therapeutic applications for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using tert-butyl 3-amino-2-cyclohexylpropanoate in lab experiments is that it is readily available and relatively inexpensive. The compound is also stable under normal laboratory conditions and can be easily stored for extended periods of time. However, one of the limitations of using the compound is that its mechanism of action is not well understood, which may limit its potential applications in certain research areas.
Orientations Futures
There are several future directions for the use of tert-butyl 3-amino-2-cyclohexylpropanoate in scientific research. One potential direction is the development of new inhibitors of protein tyrosine phosphatases and serine/threonine protein kinases using the compound as a building block. Another potential direction is the investigation of the compound's potential therapeutic applications for inflammatory diseases and cancer. Additionally, further research is needed to elucidate the compound's mechanism of action and to identify potential new targets for drug development.
Méthodes De Synthèse
The synthesis of tert-butyl 3-amino-2-cyclohexylpropanoate can be achieved through a multistep reaction process. The first step involves the reaction of tert-butyl acrylate with lithium diisopropylamide to form the tert-butyl enolate. The second step involves the reaction of the tert-butyl enolate with cyclohexanone to form the cyclohexyl ketone. The final step involves the reaction of the cyclohexyl ketone with methyl chloroformate and ammonia to form tert-butyl 3-amino-2-cyclohexylpropanoate.
Applications De Recherche Scientifique
Tert-butyl 3-amino-2-cyclohexylpropanoate has been widely used in scientific research as a building block for the synthesis of various compounds. The compound has been used in the synthesis of inhibitors of protein tyrosine phosphatases, which are enzymes that play a critical role in cell signaling pathways. The compound has also been used in the synthesis of inhibitors of serine/threonine protein kinases, which are enzymes that regulate various cellular processes.
Propriétés
IUPAC Name |
tert-butyl 3-amino-2-cyclohexylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)11(9-14)10-7-5-4-6-8-10/h10-11H,4-9,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXKXHGXJGTHRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-amino-2-cyclohexylpropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2853806.png)
![1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2853807.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(thiophen-3-yl)methanone](/img/structure/B2853812.png)

![4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2853815.png)
![N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B2853817.png)



![ethyl 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate](/img/structure/B2853822.png)
![Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2853823.png)
![2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-phenylacetamide](/img/structure/B2853824.png)
